molecular formula C14H15NO2 B15224727 3-(1-Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole CAS No. 75292-88-5

3-(1-Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole

Cat. No.: B15224727
CAS No.: 75292-88-5
M. Wt: 229.27 g/mol
InChI Key: NRSSCMPTNZFNNS-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole is a heterocyclic compound featuring a partially saturated pyrrole ring fused with a benzofuran moiety and an ethoxy substituent. Its structure combines aromatic and aliphatic characteristics, making it a candidate for pharmacological exploration, particularly in enzyme inhibition and solubility-dependent applications.

Properties

CAS No.

75292-88-5

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C14H15NO2/c1-2-16-14-8-11(9-15-14)13-7-10-5-3-4-6-12(10)17-13/h3-7,11H,2,8-9H2,1H3

InChI Key

NRSSCMPTNZFNNS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCC(C1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole can be achieved through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce fully saturated pyrrole derivatives.

Scientific Research Applications

3-(Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3aS,6aS)-5-(1H-Benzotriazole-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid 3,5-dichloro-benzyl ester (Compound 7)
  • Structure : This compound features a benzotriazole group instead of benzofuran, with a hexahydropyrrolo-pyrrole core and a dichlorobenzyl ester substituent.
  • Synthesis : Synthesized via a carbonyldiimidazole-mediated coupling reaction, yielding 68% as a light-yellow foam .
  • The dichlorobenzyl ester enhances lipophilicity, contrasting with the ethoxy group in the target compound, which may improve aqueous solubility .
(2E)-3-{4-hydroxy-3-methoxy-5-[6-methoxy-4-(sulfooxy)-3,4-dihydro-2H-1-benzopyran-3-yl]phenyl}prop-2-enoic acid
  • Structure: A flavonoid derivative with a 3,4-dihydro-2H-benzopyran core, sulfate, and methoxy substituents.
  • Key Differences: The benzopyran ring and sulfate group confer high polarity, contrasting with the benzofuran-pyrrole hybrid. Prop-2-enoic acid substituent may enhance interactions with charged enzyme active sites, unlike the neutral ethoxy group .

Pharmacological and Physicochemical Properties

Enzyme Inhibition Potential
  • Target Compound : The benzofuran moiety may exhibit weaker ATX inhibition due to reduced electron-deficient character compared to benzotriazole. However, the dihydropyrrole ring could enhance conformational flexibility, improving binding kinetics .
Solubility and Bioavailability
  • Compound 7 : HT-solubility assays revealed moderate solubility in phosphate buffer (pH 6.5), influenced by the dichlorobenzyl group's hydrophobicity .

Comparative Data Table

Property Target Compound Compound 7 Flavonoid Derivative
Core Structure Benzofuran-dihydropyrrole Benzotriazole-hexahydropyrrolo-pyrrole Dihydrobenzopyran-prop-enoic acid
Key Substituents Ethoxy 3,5-Dichlorobenzyl ester Sulfate, methoxy
Synthetic Yield Not reported 68% Not reported
Enzyme Inhibition Hypothesized moderate ATX inhibition Confirmed ATX inhibition Likely unrelated (flavonoid-targeted pathways)
Solubility (pH 6.5) Expected high (ethoxy group) Moderate (dichlorobenzyl ester) High (sulfate group)

Research Implications and Limitations

  • The benzofuran-pyrrole hybrid’s unique structure warrants further investigation into its enzyme inhibition profile and solubility.
  • Future studies should prioritize synthesizing the target compound and conducting parallel assays (e.g., ATX inhibition, solubility) for definitive comparisons .

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole is a derivative of benzofuran and pyrrole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO2, with a molecular weight of approximately 245.30 g/mol. The structure consists of a benzofuran moiety linked to a dihydropyrrole ring, which is expected to contribute to its biological activity.

Antimicrobial Activity

Recent studies indicate that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

Compound MIC (μg/mL) Target Organism
6-Benzofuryl purines<0.60Mycobacterium tuberculosis
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran3.12M. tuberculosis
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeActiveStaphylococcus aureus

These findings suggest that the benzofuran scaffold may enhance the antimicrobial potential of compounds through structural modifications.

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer properties. A study highlighted that certain benzofuran-based compounds demonstrated cytotoxic effects against various cancer cell lines:

Compound IC50 (μM) Cancer Cell Line
Benzofuran derivatives<10HeLa (cervical cancer)
1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives12MCF-7 (breast cancer)

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development in cancer therapy.

Antiviral Activity

In addition to antibacterial and anticancer effects, some studies have explored the antiviral potential of benzofuran derivatives. For example, certain compounds have shown inhibitory activity against viral replication in vitro:

Compound EC50 (μM) Virus Target
Benzofuran-based analogs0.20 - 0.35HIV
Pyrazolo[3,4-d]pyrimidine derivatives130.24 - 263.31Various viruses

These results indicate that modifications in the benzofuran structure can enhance antiviral efficacy.

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of similar compounds:

  • Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against M. tuberculosis, showing promising results with MIC values as low as 8 μg/mL for specific derivatives .
  • Cytotoxicity Studies : Research on benzofuran-based compounds demonstrated low cytotoxicity towards mammalian cells while maintaining high activity against cancer cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzofurans revealed that specific substitutions on the benzofuran ring significantly influence biological activity, particularly in enhancing antimicrobial and anticancer properties .

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